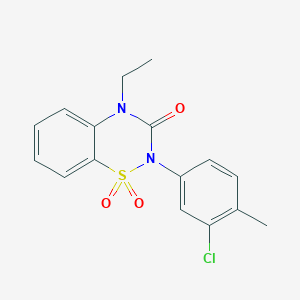
7-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one, also known as Phenoxadiazole, is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound consisting of a phenyl ring connected to a 1,3,4-oxadiazole ring through a methoxy group. Phenoxadiazole is used in a variety of research fields, including biochemistry, molecular biology, and pharmacology. It is a valuable tool for scientists as it has a wide range of properties, including fluorescence, photostability, and a low toxicity.
科学的研究の応用
7-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-onele has a variety of applications in scientific research. It is used as a fluorescent dye in biochemistry, molecular biology, and pharmacology. It is also used as a photostable fluorescent indicator in fluorescence microscopy and flow cytometry. Additionally, it can be used as a fluorescent probe for the detection of reactive oxygen species and as a fluorescent label for the detection of protein-protein interactions. Furthermore, it is used as a fluorescent indicator for the detection of DNA and RNA.
作用機序
The mechanism of action of 7-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-onele is not fully understood. However, it is believed to interact with DNA and RNA through hydrogen bonding. This interaction is believed to be responsible for its fluorescence properties. Additionally, it is believed to interact with proteins through electrostatic interactions. This interaction is believed to be responsible for its ability to detect protein-protein interactions.
Biochemical and Physiological Effects
7-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-onele is generally considered to be non-toxic and has low toxicity in humans. It is not known to have any significant biochemical or physiological effects. However, it is important to note that it has not been extensively studied and its long-term effects are not known.
実験室実験の利点と制限
7-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-onele has several advantages for lab experiments. It is a relatively inexpensive compound and is easily synthesized. Additionally, it is highly photostable and has a low toxicity. However, it is important to note that it has a relatively short lifetime in aqueous solutions, which can be a limitation for some experiments.
将来の方向性
There are several potential future directions for research on 7-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-onele. One potential direction is to further investigate its mechanism of action. Additionally, further research could be done to explore its potential applications in drug delivery and in the detection of diseases. Additionally, further research could be done to explore its potential applications in other fields, such as materials science and nanotechnology. Finally, further research could be done to explore its potential effects on human health and its potential interactions with other compounds.
合成法
7-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-onele can be synthesized in a variety of ways. One of the most commonly used methods is the condensation of 1,3-diaminopropane and 1,5-dibromopentane in the presence of a base. This reaction produces an intermediate, which can then be oxidized to form the desired product. Other methods of synthesis include the reaction of 1,3-diaminopropane and 5-bromo-1,3,4-oxadiazole, as well as the reaction of 1,3-diaminopropane and 5-bromo-1,3-dioxane.
特性
IUPAC Name |
7-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O4/c1-22-13-8-7-12-9-14(18(21)23-15(12)10-13)17-20-19-16(24-17)11-5-3-2-4-6-11/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFADGDAUGHGPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenylpropanamide](/img/structure/B6513553.png)
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenoxybenzamide](/img/structure/B6513558.png)

![5-[(4-methoxyphenyl)methyl]-4-sulfanylidene-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B6513573.png)

![N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B6513582.png)
![N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide](/img/structure/B6513590.png)
![methyl 2-(2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamido)benzoate](/img/structure/B6513602.png)
![2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6513619.png)
![2-(butylsulfanyl)-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6513626.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B6513630.png)
![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6513641.png)
![N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}cyclopropanesulfonamide](/img/structure/B6513647.png)
![ethyl 4-{1-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl}piperazine-1-carboxylate](/img/structure/B6513653.png)